![molecular formula C16H16N2O3S B2788310 N-[2-(morpholinocarbonyl)-3-thienyl]benzenecarboxamide CAS No. 692732-69-7](/img/structure/B2788310.png)
N-[2-(morpholinocarbonyl)-3-thienyl]benzenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(morpholinocarbonyl)-3-thienyl]benzenecarboxamide, also known as SB-431542, is a small molecule inhibitor that has been widely used in scientific research. This compound is known for its ability to inhibit the transforming growth factor-beta (TGF-β) signaling pathway, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis.
Mecanismo De Acción
N-[2-(morpholinocarbonyl)-3-thienyl]benzenecarboxamide inhibits the TGF-β signaling pathway by binding to the ATP-binding site of the type I receptor kinase. This prevents the activation of the receptor kinase and subsequent phosphorylation of Smad2 and Smad3. Without phosphorylation, Smad2 and Smad3 cannot translocate to the nucleus and activate downstream target genes.
Biochemical and Physiological Effects:
N-[2-(morpholinocarbonyl)-3-thienyl]benzenecarboxamide has been shown to have various biochemical and physiological effects. In cancer research, N-[2-(morpholinocarbonyl)-3-thienyl]benzenecarboxamide has been shown to inhibit the growth and invasion of cancer cells. In fibrosis research, N-[2-(morpholinocarbonyl)-3-thienyl]benzenecarboxamide has been shown to inhibit the differentiation of fibroblasts into myofibroblasts, which are responsible for the excessive deposition of extracellular matrix in fibrotic tissues. In stem cell research, N-[2-(morpholinocarbonyl)-3-thienyl]benzenecarboxamide has been used to maintain the pluripotency of embryonic stem cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-(morpholinocarbonyl)-3-thienyl]benzenecarboxamide in lab experiments is its specificity for the TGF-β signaling pathway. This allows researchers to selectively inhibit this pathway without affecting other signaling pathways. However, one limitation of using N-[2-(morpholinocarbonyl)-3-thienyl]benzenecarboxamide is its cytotoxicity at high concentrations. Therefore, researchers must carefully titrate the concentration of N-[2-(morpholinocarbonyl)-3-thienyl]benzenecarboxamide to avoid cytotoxic effects.
Direcciones Futuras
There are many future directions for the use of N-[2-(morpholinocarbonyl)-3-thienyl]benzenecarboxamide in scientific research. One direction is the development of more potent and selective inhibitors of the TGF-β signaling pathway. Another direction is the investigation of the role of the TGF-β signaling pathway in various diseases such as cancer, fibrosis, and autoimmune disorders. Finally, the use of N-[2-(morpholinocarbonyl)-3-thienyl]benzenecarboxamide in combination with other drugs or therapies may lead to more effective treatments for these diseases.
Métodos De Síntesis
N-[2-(morpholinocarbonyl)-3-thienyl]benzenecarboxamide can be synthesized through a multi-step process. The first step involves the reaction of 2-aminobenzoic acid with 2-bromo-3-thiophenecarboxylic acid to form N-(2-bromo-3-thienyl)anthranilic acid. This intermediate is then reacted with morpholine and triethylamine to form N-(2-bromo-3-thienyl)anthranilamide. Finally, the bromine atom is replaced with a morpholinocarbonyl group using morpholinecarbonyl chloride to yield N-[2-(morpholinocarbonyl)-3-thienyl]benzenecarboxamide.
Aplicaciones Científicas De Investigación
N-[2-(morpholinocarbonyl)-3-thienyl]benzenecarboxamide has been widely used in scientific research as a tool to study the TGF-β signaling pathway. This compound has been shown to inhibit the phosphorylation of Smad2 and Smad3, which are downstream effectors of the TGF-β pathway. By inhibiting this pathway, N-[2-(morpholinocarbonyl)-3-thienyl]benzenecarboxamide can affect various cellular processes such as cell proliferation, differentiation, and migration. N-[2-(morpholinocarbonyl)-3-thienyl]benzenecarboxamide has been used in various research fields such as cancer, fibrosis, and stem cell research.
Propiedades
IUPAC Name |
N-[2-(morpholine-4-carbonyl)thiophen-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c19-15(12-4-2-1-3-5-12)17-13-6-11-22-14(13)16(20)18-7-9-21-10-8-18/h1-6,11H,7-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVYZLUEUUJBFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=CS2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(morpholine-4-carbonyl)thiophen-3-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

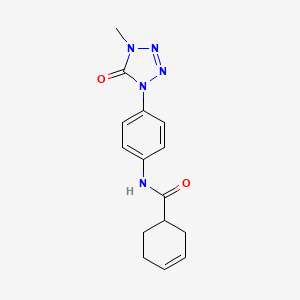
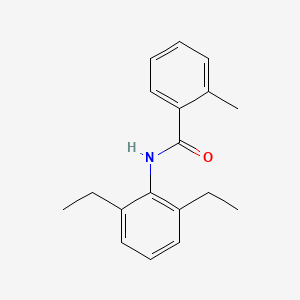
![2-Methyl-6-[(oxan-3-yl)methoxy]pyridine](/img/structure/B2788233.png)
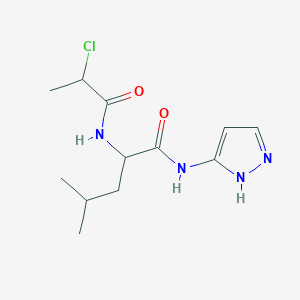
![2-(2-hydroxyethylsulfanyl)-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2788235.png)
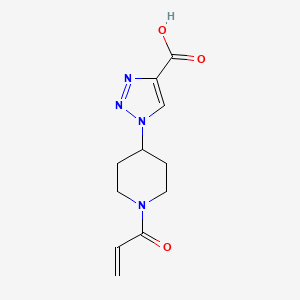
![2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2788239.png)
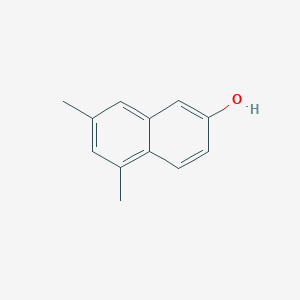
![1-(2,4-Dimethylbenzoyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2788242.png)
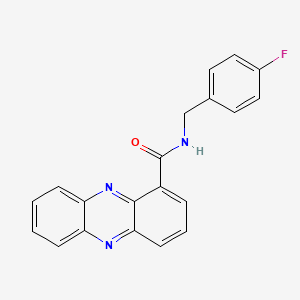
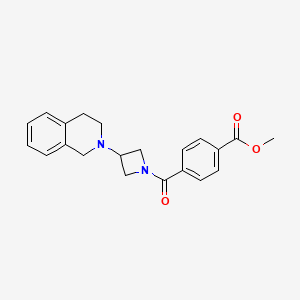
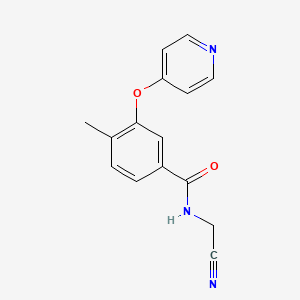
![3-(2-bromophenyl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2788248.png)
![Ethyl 4-[2-[2-[[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2788250.png)